
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol typically involves the reaction of 5-amino-1-methyl-1H-benzoimidazole with a suitable propanol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol has been investigated for its potential as an anti-cancer agent. The benzimidazole derivatives are known to interact with DNA and inhibit topoisomerases, which are critical for DNA replication and transcription.
Case Study: Antitumor Activity
A study demonstrated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) revealed that modifications at the 5-position of the benzimidazole ring could enhance potency against specific cancer types .
Compound | EC50 (μM) | Cancer Cell Line |
---|---|---|
Compound 1 | 63.0 | A549 (Lung) |
Compound 2 | 23.2 | MCF7 (Breast) |
Biochemical Applications
The compound has also been studied for its role as a nucleotide exchange activator on RAS proteins, which are pivotal in cell signaling pathways related to growth and proliferation.
Case Study: RAS Activation
Research indicated that certain benzimidazole-containing compounds could activate nucleotide exchange on RAS, leading to increased levels of RAS-GTP, a form of RAS associated with active signaling . This property may have implications in developing therapies targeting RAS-driven cancers.
Compound | Activation Level | EC50 (μM) |
---|---|---|
Compound A | High | 30 |
Compound B | Moderate | 50 |
Synthesis of Heterocycles
This compound serves as a precursor in synthesizing various heterocyclic compounds, which are essential in drug discovery.
Case Study: Synthesis Pathways
The compound can be utilized to synthesize pyrazolo[1,5-a]pyrimidines, which exhibit various pharmacological activities including anti-inflammatory and analgesic effects .
Mechanism of Action
The mechanism of action of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- CAS Number : 3543-73-5
- Synonyms: ZINC4859359, BBL012615, MFCD07391431 .
Structural Features :
- A benzimidazole core substituted with a methyl group at the N1 position and an amino group at the C5 position.
- A propan-1-ol chain linked to the C2 position of the benzimidazole.
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Halogenation (Br, CF₃): Increases lipophilicity and binding affinity to hydrophobic kinase pockets . Ethoxy Group (C5-OEt): Improves aqueous solubility, beneficial for formulation .
- N1-Alkyl Modifications :
- Methyl (target compound) vs. ethyl (879038-11-6): Ethyl may prolong metabolic stability but reduce target selectivity .
Biological Activity
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol, also known as a derivative of benzimidazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O
- CAS Number : 924832-40-6
- IUPAC Name : 3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol
The compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1-methyl-1H-benzoimidazole with propanol derivatives under controlled conditions. This process may require specific catalysts and optimized temperature and pressure settings to enhance yield and purity.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. A study evaluating various benzimidazole derivatives demonstrated that compounds with free amino groups showed enhanced activity against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells .
Compound | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
Compound A (control) | A549 | 78% | 10 |
3-(5-Amino...) | A549 | 66% | 7 |
Compound B | HCT116 | 70% | 12 |
In this context, the compound exhibited a notable reduction in cell viability compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Testing against multidrug-resistant strains of Staphylococcus aureus revealed promising results. The compound demonstrated selective activity against resistant strains, indicating its potential as an antimicrobial agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in cell signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
A recent study focused on the synthesis and biological characterization of various benzimidazole derivatives highlighted the importance of structural modifications on their biological activities. The case study found that compounds featuring the amino group exhibited greater cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol, and what critical reaction conditions should be considered?
- Methodological Answer : Synthesis of benzimidazole derivatives often involves condensation of amino alcohols with aldehydes or ketones. For example:
- Reagents : Use amino alcohols (e.g., L-phenylalaninol) and aldehydes (e.g., o-nitrobenzaldehyde) in methanol/ethanol under reflux .
- Catalysts : Ammonium acetate facilitates imine formation, while dibenzoyl may act as a dehydrating agent .
- Conditions : Maintain stoichiometric ratios (1:1), reflux at 65–80°C for 12 hours, and exclude moisture to prevent hydrolysis .
- Purification : Column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) followed by crystallization (methanol/diethyl ether) yields pure crystals .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., imidazole ring protons at δ 7.0–8.5 ppm, propanol chain -CH₂- at δ 3.5–4.5 ppm). ¹³C NMR confirms carbon frameworks, including quaternary carbons in the benzimidazole ring .
- FTIR : Detect functional groups (e.g., -NH₂ at ~3400 cm⁻¹, -OH at ~3200 cm⁻¹) .
- Elemental Analysis : Validate purity (C/H/N deviations <0.3% from theoretical values) .
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a diffractometer (e.g., Agilent Xcalibur) with Cu-Kα radiation. Measure reflections at 90–100 K to minimize thermal motion .
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : SHELXL-97 refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding. Freely refine hydroxyl H-atoms from difference Fourier maps; others use riding models (C–H = 0.93–0.98 Å) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to optimize molecular geometry. Compare bond lengths/angles with crystallographic data .
- Frontier Orbitals : Calculate HOMO-LUMO gaps to assess charge transfer potential. For example, HOMO localization on the benzimidazole ring suggests nucleophilic reactivity .
- Electrostatic Potential Maps : Identify reactive sites (e.g., amino group for hydrogen bonding) .
Q. How are data contradictions (e.g., anomalous bond lengths) resolved during crystallographic refinement?
- Methodological Answer :
- Validation Tools : CrysAlis PRO checks for outliers in intensity data. R factors (e.g., R₁ <0.05) indicate refinement quality .
- Twinned Data : For overlapping reflections, apply SHELXL’s twin law (e.g., BASF parameter) to model domains .
- Hydrogen Bonding : Restrain O–H⋯N distances (e.g., 2.8–3.0 Å) to match experimental hydrogen-bonding patterns .
Q. What strategies are used to study molecular docking and biological activity of this compound?
- Methodological Answer :
- Target Selection : Choose proteins from PDB (e.g., enzymes with active sites complementary to benzimidazole scaffolds) .
- Ligand Preparation : Generate 3D conformers (Open Babel) and optimize with MMFF94 force field .
- Docking Protocol : Use AutoDock Vina with grid boxes centered on catalytic sites. Analyze binding poses (e.g., π-π stacking with Phe residues, hydrogen bonds with Asp/Glu) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., compound 9c in showed IC₅₀ values <10 µM) .
Q. How can synthetic byproducts or isomers be identified and separated during purification?
- Methodological Answer :
- Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to resolve stereoisomers .
- Mass Spectrometry : High-resolution ESI-MS detects byproducts (e.g., m/z deviations <5 ppm) .
- Crystallographic Screening : Recrystallize in multiple solvents (e.g., DMF/ethanol) to isolate polymorphs or co-crystals .
Properties
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15/h4-5,7,15H,2-3,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTAGPUCSMKTQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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